![molecular formula C14H14IN3O2 B14622961 N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-26-1](/img/structure/B14622961.png)
N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features an iodopyridinyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety. The presence of iodine and the specific arrangement of functional groups contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step process. One common method includes the following steps:
Formation of the Iodopyridinyl Intermediate: The starting material, 2-chloropyridine, undergoes iodination using iodine and a suitable oxidizing agent to form 6-iodopyridine.
Coupling with Phenol: The 6-iodopyridine is then reacted with 4-hydroxyphenyl under basic conditions to form the 4-[(6-iodopyridin-2-yl)oxy]phenyl intermediate.
Urea Formation: Finally, the intermediate is treated with dimethylamine and a suitable coupling reagent to form N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The iodine atom and the phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The dimethylurea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromine atom instead of iodine.
N’-{4-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Contains a chlorine atom instead of iodine.
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can enhance interactions with specific molecular targets, making this compound particularly valuable in certain applications.
Propiedades
Número CAS |
57191-26-1 |
|---|---|
Fórmula molecular |
C14H14IN3O2 |
Peso molecular |
383.18 g/mol |
Nombre IUPAC |
3-[4-(6-iodopyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14IN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
Clave InChI |
MPCRHZFUVCFDFI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


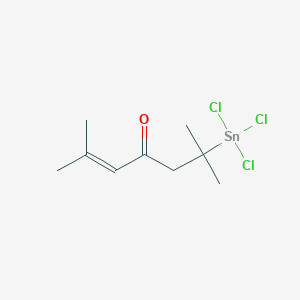

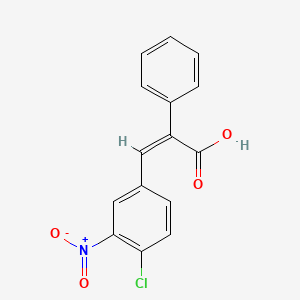
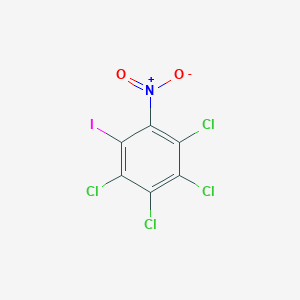
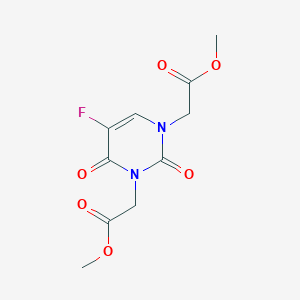
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

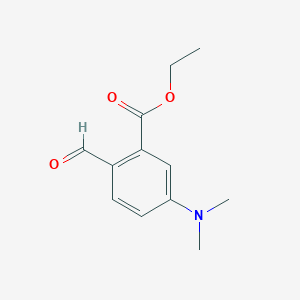
methanone](/img/structure/B14622956.png)
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

